molecular formula C15H15N3O3S B12752268 Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- CAS No. 104691-59-0

Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)-

Cat. No.: B12752268
CAS No.: 104691-59-0
M. Wt: 317.4 g/mol
InChI Key: LXDBOJUYKJVXKW-UHFFFAOYSA-N
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Description

    Starting Materials: Imidazo[1,2-a]pyridine derivative and methanesulfonyl chloride.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Product: Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- typically involves multi-step organic reactions

  • Formation of Imidazo[1,2-a]pyridine Core

      Starting Materials: 2-aminopyridine and an appropriate aldehyde or ketone.

      Reaction Conditions: Cyclization is often achieved using a Lewis acid catalyst such as zinc chloride or aluminum chloride under reflux conditions.

      Product: Imidazo[1,2-a]pyridine derivative.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

      Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Reactions are performed in anhydrous solvents under inert atmosphere.

      Products: Reduced derivatives of the imidazo[1,2-a]pyridine ring.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Reactions are carried out in polar solvents with or without catalysts.

      Products: Substituted derivatives of the imidazo[1,2-a]pyridine ring.

Scientific Research Applications

Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- has several scientific research applications:

  • Medicinal Chemistry

      Anticancer Agents: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for anticancer drug development.

      Anti-inflammatory Agents: Its ability to modulate inflammatory pathways has been explored for developing anti-inflammatory drugs.

  • Materials Science

      Organic Semiconductors: The compound’s electronic properties make it suitable for use in organic semiconductor materials for electronic devices.

  • Biological Research

      Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, aiding in the study of enzyme functions and pathways.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide, N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl): Similar structure but with a pyrimidine ring instead of a pyridine ring.

    Methanesulfonamide, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl): Lacks the methoxy group on the phenyl ring.

Uniqueness

Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its efficacy in various applications.

Properties

CAS No.

104691-59-0

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-yl-3-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C15H15N3O3S/c1-21-14-9-11(17-22(2,19)20)6-7-12(14)13-10-18-8-4-3-5-15(18)16-13/h3-10,17H,1-2H3

InChI Key

LXDBOJUYKJVXKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)C2=CN3C=CC=CC3=N2

Origin of Product

United States

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